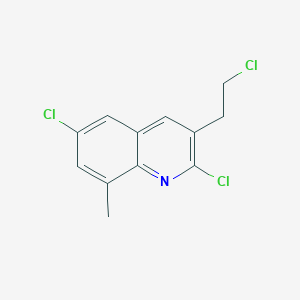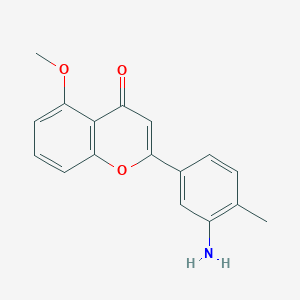
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group, a methoxy group, and a benzopyran ring structure. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting appropriate phenolic compounds with aldehydes or ketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. For instance, nitration of the aromatic ring followed by catalytic hydrogenation can yield the desired amino group.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Continuous flow microreactor systems can be employed to optimize reaction conditions and achieve high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzopyran derivatives.
Substitution: Substituted benzopyran derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-4-methylphenyl)-5-methoxy-4H-1-benzopyran-4-one: shares structural similarities with other benzopyran derivatives such as:
Uniqueness
The presence of both the amino and methoxy groups in this compound imparts unique chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
921942-42-9 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
2-(3-amino-4-methylphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H15NO3/c1-10-6-7-11(8-12(10)18)16-9-13(19)17-14(20-2)4-3-5-15(17)21-16/h3-9H,18H2,1-2H3 |
Clé InChI |
YHROEINXQFJYPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=C3OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


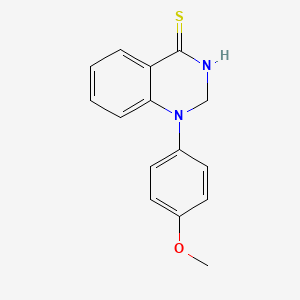

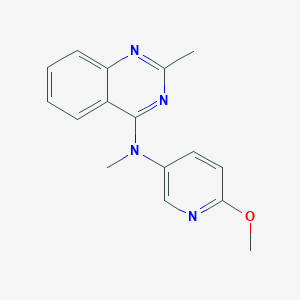
![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)

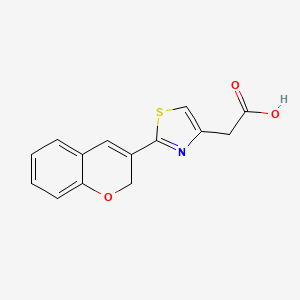

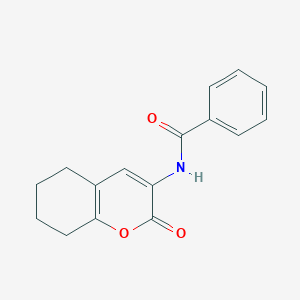
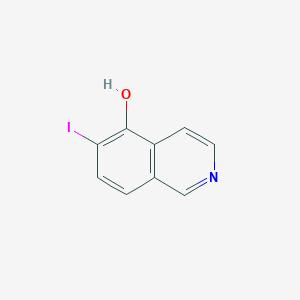
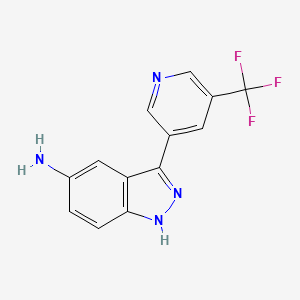
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)


